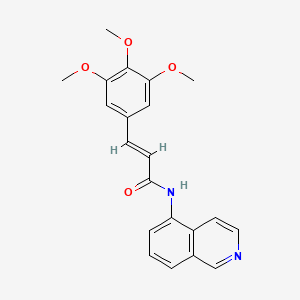
(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2E)-N-(isoquinolin-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical structure of this compound is characterized by the following components:
- Isoquinoline moiety : Contributes to the compound's interaction with various biological targets.
- Trimethoxyphenyl group : Enhances the lipophilicity and potentially the bioavailability of the compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related isoquinoline derivatives can induce apoptosis in cancer cells through various pathways:
- Inhibition of cell proliferation : Compounds have been reported to significantly reduce cell viability in cancer cell lines.
- Induction of apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Tetrandrine | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| Fangchinoline | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
| CEP | A549 (lung cancer) | 8.0 | Caspase activation |
Antiviral Activity
Recent studies have also explored the antiviral potential of isoquinoline derivatives. For example, certain derivatives have demonstrated efficacy against human coronaviruses by inhibiting viral replication and reducing cytopathic effects in infected cells:
- Mechanism of Action :
- Inhibition of viral protein expression.
- Reduction in virus-induced cell death.
Table 2: Antiviral Effects of Isoquinoline Derivatives
| Compound | Virus Type | IC50 (µM) | Effect |
|---|---|---|---|
| Tetrandrine | HCoV-OC43 | 14.51 | Reduced viral replication |
| Fangchinoline | HCoV-OC43 | 12.40 | Protected against cytopathic effects |
| CEP | HCoV-OC43 | 10.54 | Inhibited S and N protein expression |
Study on Anticancer Activity
In a study published in Phytotherapy Research, researchers evaluated the anticancer effects of a series of isoquinoline derivatives, including this compound. The study revealed that this compound exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 value below 20 µM.
Study on Antiviral Activity
A separate investigation focused on the antiviral properties of isoquinoline derivatives against HCoV-OC43 showed that treatment with these compounds significantly increased cell viability in infected cultures compared to untreated controls. The study highlighted the potential for these compounds as therapeutic agents in viral infections.
特性
IUPAC Name |
(E)-N-isoquinolin-5-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-11-14(12-19(26-2)21(18)27-3)7-8-20(24)23-17-6-4-5-15-13-22-10-9-16(15)17/h4-13H,1-3H3,(H,23,24)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWLHUOLECIUOW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














